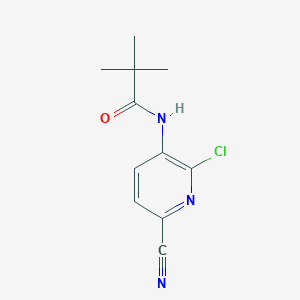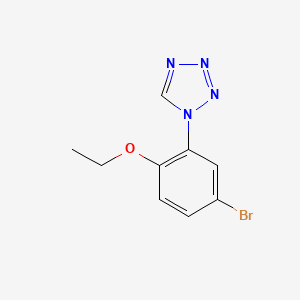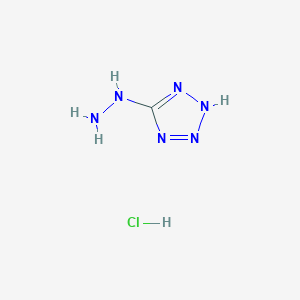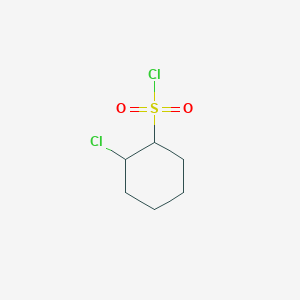
Methyl 5-bromo-2-(trifluoromethyl)benzoate
Vue d'ensemble
Description
“Methyl 5-bromo-2-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 842136-32-7 . It has a molecular weight of 283.04 . The IUPAC name for this compound is methyl 5-bromo-2-(trifluoromethyl)benzoate . The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-(trifluoromethyl)benzoate” can be represented by the InChI code 1S/C9H6BrF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(trifluoromethyl)benzoate” is a liquid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using Methyl 5-bromo-2-(trifluoromethyl)benzoate, are used in the agrochemical and pharmaceutical industries. They are primarily used for the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in the Synthesis of Ubrogepant
- Summary of the Application : Ubrogepant is a medication used for acute migraine with or without visual disturbances . Methyl 5-bromo-2-(trifluoromethyl)benzoate could potentially be used in the synthesis of this medication.
- Results or Outcomes : Ubrogepant has been approved by the FDA for the treatment of acute migraine .
Application as a Fluorination Reagent
- Summary of the Application : Methyl 5-bromo-2-(trifluoromethyl)benzoate can be used as a fluorination reagent . Fluorination reagents are used to introduce fluorine atoms into a molecule, which can significantly alter the molecule’s properties.
- Results or Outcomes : The introduction of fluorine atoms into a molecule can significantly alter the molecule’s properties, potentially leading to new applications in various fields .
Application in the Synthesis of Fluorinated Organic Compounds
- Summary of the Application : Methyl 5-bromo-2-(trifluoromethyl)benzoate can be used in the synthesis of fluorinated organic compounds . These compounds have found applications in various fields including agrochemical, pharmaceutical, and functional materials .
- Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Application as a Chemical Intermediate
- Summary of the Application : Methyl 5-bromo-2-(trifluoromethyl)benzoate can be used as a chemical intermediate . Chemical intermediates are substances produced during the conversion of some reactant to a product. Most synthetic processes involve transformation of some readily available and often inexpensive substance to some desired product through a succession of steps.
- Results or Outcomes : The introduction of this compound into a molecule can significantly alter the molecule’s properties, potentially leading to new applications in various fields .
Safety And Hazards
The safety information for “Methyl 5-bromo-2-(trifluoromethyl)benzoate” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
methyl 5-bromo-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMMKZHAIWOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673200 | |
| Record name | Methyl 5-bromo-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(trifluoromethyl)benzoate | |
CAS RN |
842136-32-7 | |
| Record name | Methyl 5-bromo-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)


![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)


![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)
![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)




